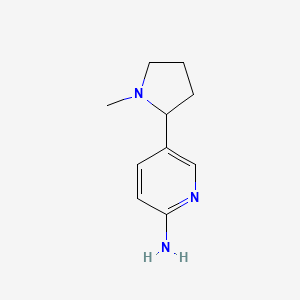

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Description

BenchChem offers high-quality 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARGKMUKCFJLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945471 | |

| Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22790-82-5 | |

| Record name | 2-Pyridinamine, 5-(1-methyl-2-pyrrolidinyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022790825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a 2-aminopyridine moiety substituted with a 1-methylpyrrolidine group at the 5-position. Its structural similarity to biologically active compounds, such as nicotine and other nicotinic acetylcholine receptor (nAChR) ligands, makes it a molecule of significant interest in medicinal chemistry and drug development. The basicity of this compound is a critical physicochemical parameter that influences its pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, excretion (ADME), and target engagement.

This technical guide provides a comprehensive overview of the anticipated basic properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry and data from structurally related compounds to provide well-founded estimations. Furthermore, it details standardized experimental protocols for the determination of its acid dissociation constants (pKa) and aqueous solubility, providing a framework for its empirical characterization.

Predicted Physicochemical and Basic Properties

The presence of two nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—confers basic properties to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. The basicity of each nitrogen is influenced by its hybridization and the electronic effects of the substituents.

2.1. Estimation of pKa Values

The basicity of an amine is quantified by the pKa of its conjugate acid. Higher pKa values correspond to stronger basicity.

-

Pyridine Nitrogen: The pyridine ring nitrogen is sp² hybridized. The pKa of the conjugate acid of unsubstituted pyridine is approximately 5.2. The 2-amino group is an electron-donating group, which is known to increase the basicity of the pyridine nitrogen. For instance, the pKa of 2-aminopyridine is approximately 6.86.[1][2][3] The 5-(1-methylpyrrolidin-2-yl) group is expected to have a weak electron-donating effect on the pyridine ring, which would slightly increase the basicity of the pyridine nitrogen. Therefore, the pKa for the pyridine nitrogen is estimated to be slightly above that of 2-aminopyridine.

-

Pyrrolidine Nitrogen: The nitrogen in the 1-methylpyrrolidine ring is sp³ hybridized, making it a more basic, aliphatic-like amine. The pKa of the conjugate acid of 1-methylpyrrolidine is reported to be in the range of 10.3 to 10.46.[4][5][6][7] The attachment to the pyridine ring at the 2-position of the pyrrolidine ring will have a minor electron-withdrawing effect, which is expected to slightly decrease its basicity.

Based on these considerations, two distinct pKa values are predicted for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.

2.2. Predicted Quantitative Data

The following table summarizes the predicted physicochemical properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. These values are estimations based on the analysis of structurally similar compounds and data from computational prediction tools.

| Property | Predicted Value | Notes |

| pKa₁ (Pyrrolidine N) | ~10.0 - 10.4 | Corresponds to the protonation of the more basic aliphatic nitrogen. |

| pKa₂ (Pyridine N) | ~7.0 - 7.5 | Corresponds to the protonation of the aromatic ring nitrogen. |

| logP | 1.5 - 2.5 | Estimated based on the structure and predictions from online tools. |

| Aqueous Solubility | pH-dependent | Expected to have higher solubility at lower pH due to protonation. |

Experimental Protocols

To empirically determine the basic properties of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, the following standard experimental protocols are recommended.

3.1. Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[8][9][10][11][12]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine and dissolve it in a known volume of deionized water to a concentration of approximately 1-5 mM. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to aqueous conditions.

-

Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Instrumentation: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Titration Procedure:

-

Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

-

Begin the titration by adding small, precise aliquots of the standardized strong acid (HCl) to the analyte solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

To determine both pKa values, a back-titration can be performed by subsequently adding aliquots of the standardized strong base (NaOH).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often identified by analyzing the first or second derivative of the curve.

-

Specialized software can be used for accurate determination of the pKa values from the titration data.

-

3.2. Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[13][14][15][16][17]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine to a series of vials containing a buffer solution of a specific pH. A range of pH values should be tested to determine the pH-solubility profile.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a filter compatible with the compound and solvent) or centrifuged.

-

-

Quantification:

-

Accurately dilute the filtered or centrifuged supernatant with a suitable solvent.

-

Determine the concentration of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility at each pH by taking into account the dilution factor.

-

Plot the solubility as a function of pH to generate the pH-solubility profile.

-

Visualizations

4.1. Protonation Equilibria

The following diagram illustrates the two-step protonation of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.

Caption: Predicted protonation equilibria of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.

4.2. Experimental Workflow for pKa Determination

This diagram outlines the key steps in the potentiometric titration method for pKa determination.

Caption: Workflow for pKa determination by potentiometric titration.

4.3. Experimental Workflow for Solubility Determination

The following diagram illustrates the shake-flask method for determining aqueous solubility.

Caption: Workflow for aqueous solubility determination by the shake-flask method.

References

- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-methylpyrrolidine - Wikidata [wikidata.org]

- 7. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asdlib.org [asdlib.org]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (CAS 30315-34-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (CAS 30315-34-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to nicotine, this compound is a putative nicotinic acetylcholine receptor (nAChR) agonist. This document outlines its physicochemical characteristics, proposes a detailed synthetic route, and describes analytical methodologies for its characterization. Furthermore, it delves into its presumed biological activity, mechanism of action through nAChR signaling, and provides detailed experimental protocols for its in vitro evaluation. This guide is intended to serve as a foundational resource for researchers investigating this and related compounds for therapeutic applications.

Physicochemical Properties

Quantitative data for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is not extensively reported in public literature. The following table summarizes its basic properties.

| Property | Value | Source |

| CAS Number | 30315-34-5 | - |

| Molecular Formula | C₁₀H₁₅N₃ | Chemspace |

| Molecular Weight | 177.25 g/mol | Smolecule |

| IUPAC Name | 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | Chemspace |

| Canonical SMILES | CN1CCCC1C2=CC=C(N=C2)N | Chemspace |

| InChI Key | FARGKMUKCFJLSU-UHFFFAOYSA-N | Chemspace |

Synthesis and Purification

A plausible synthetic route for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine can be conceptualized in a multi-step process involving the formation of the aminopyridine scaffold followed by the introduction and modification of the pyrrolidine ring.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. This pathway is based on established organometallic cross-coupling reactions and standard amine chemistry.

Experimental Protocol: Synthesis

Step 1: Suzuki Coupling

-

To a solution of 2-amino-5-bromopyridine (1.0 eq) and N-Boc-pyrrolidine-2-boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₃PO₄ (3.0 eq).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture at 85-95°C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(N-Boc-pyrrolidin-2-yl)pyridin-2-amine.

Step 2: Deprotection

-

Dissolve the purified product from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (2-3 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with DCM.

-

Dry the organic layer, filter, and concentrate to obtain 5-(pyrrolidin-2-yl)pyridin-2-amine.

Step 3: N-Methylation (Reductive Amination)

-

Dissolve the deprotected amine from Step 2 in a suitable solvent like 1,2-dichloroethane.

-

Add formaldehyde (1.5 eq, as a 37% aqueous solution) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

-

Stir the reaction at room temperature for 4-8 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and concentrate.

Experimental Protocol: Purification

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude product from the final synthesis step in a minimal amount of the eluent.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

Analytical Characterization

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the pyridine ring, the aliphatic protons of the pyrrolidine ring, the N-methyl group, and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and pyrrolidine rings, and the N-methyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (m/z = 178.13 for [M+H]⁺). |

| HPLC | A single major peak indicating the purity of the compound. |

General HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Biological Activity and Mechanism of Action

Presumed Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The structural resemblance of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine to nicotine strongly suggests that it acts as an agonist at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.

Signaling Pathways

Activation of nAChRs by an agonist leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization. The subsequent increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events, including the activation of protein kinase C (PKC), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways are implicated in a variety of cellular processes, including neurotransmitter release, gene expression, and cell survival.

In Vitro Experimental Protocols

The following are detailed protocols for the initial in vitro characterization of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine as a potential nAChR agonist.

Experimental Workflow for Compound Screening

A typical workflow for screening and characterizing a novel compound is depicted below.

Protocol: Radioligand Binding Assay

This assay determines the affinity of the test compound for nAChRs by measuring its ability to displace a known radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines).

-

Radioligand (e.g., [³H]-epibatidine).

-

Test compound stock solution.

-

Binding buffer (e.g., Tris-HCl with BSA).

-

96-well filter plates.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In each well of a 96-well plate, add binding buffer, cell membranes, and the radioligand at a concentration near its Kd.

-

Add the test compound at various concentrations (typically a serial dilution). Include wells with buffer only (total binding) and a high concentration of a known unlabeled ligand like nicotine (non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvest the membranes by vacuum filtration onto the filter plates and wash with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Protocol: Calcium Imaging Assay

This functional assay measures the ability of the test compound to activate nAChRs and cause an increase in intracellular calcium.

-

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound stock solution.

-

A fluorescent plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to a maximal response induced by a saturating concentration of a known agonist like acetylcholine or nicotine.

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) by non-linear regression analysis.

-

Safety and Handling

As a novel chemical entity, 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine should be handled with appropriate safety precautions. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. For disposal, follow institutional and local regulations for chemical waste.

Conclusion

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine represents a promising scaffold for the development of novel nAChR modulators. This technical guide provides a foundational framework for its synthesis, characterization, and in vitro evaluation. The proposed experimental protocols, based on established methodologies for similar compounds, offer a starting point for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate the specific pharmacological profile and therapeutic applications of this compound.

An In-depth Technical Guide to 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine and its Analogs: A Focus on Nicotinic Acetylcholine Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, pharmacological, and experimental aspects of 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, a representative member of the pyrrolidinylpyridine class of compounds. Due to the limited direct research on this specific molecule, this guide draws upon the extensive knowledge available for structurally similar compounds, particularly nicotinic acetylcholine receptor (nAChR) agonists. This document details potential synthetic routes, predicted physicochemical properties, and the expected pharmacological profile, with a focus on nAChR-mediated signaling pathways. Furthermore, it outlines key in vitro and in vivo experimental protocols for the characterization of such compounds, providing a foundational resource for researchers in neuroscience, pharmacology, and drug discovery.

Introduction

The pyrrolidinylpyridine scaffold is a privileged structure in medicinal chemistry, most famously represented by nicotine, the primary psychoactive component of tobacco. Compounds in this class are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[1] Agonism at these receptors can modulate a variety of physiological processes, including cognitive function, reward, and inflammation, making them attractive targets for the development of therapeutics for a range of disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.[2][3]

5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a specific analog within this class, featuring a 2-aminopyridine moiety. While public-domain research on this exact molecule is scarce, its structural similarity to known nAChR agonists allows for informed predictions regarding its synthesis, biological activity, and potential therapeutic applications. This guide aims to provide a detailed technical resource by leveraging data from analogous compounds to illuminate the scientific landscape surrounding this molecule.

Physicochemical Properties

| Property | Predicted Value for 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | Nicotine | 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine |

| Molecular Formula | C10H15N3 | C10H14N2 | C11H16N2 |

| Molecular Weight ( g/mol ) | 177.25 | 162.23 | 176.26 |

| XLogP3 | ~1.5 | 1.17 | 1.6[4] |

| Hydrogen Bond Donors | 1 | 0 | 0[5] |

| Hydrogen Bond Acceptors | 3 | 2 | 2[5] |

| Rotatable Bond Count | 2 | 1 | 1[5] |

| Polar Surface Area (Ų) | ~42 | 16.13 | 16.13 |

Note: Predicted values are estimations based on computational models and data from structurally similar compounds.

Synthesis and Characterization

The synthesis of 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine can be approached through established methods for the formation of pyrrolidine and aminopyridine rings. A plausible synthetic strategy would involve the coupling of a suitable pyridine derivative with a protected pyrrolidine precursor, followed by functional group manipulations.

General Synthetic Approach

A potential retrosynthetic analysis suggests disconnecting the molecule at the C-C bond between the pyridine and pyrrolidine rings. This leads to two key synthons: a 2-amino-5-halopyridine and a 1-methyl-2-(organometallic)pyrrolidine. The synthesis could proceed as follows:

-

Preparation of the Pyrrolidine Moiety: N-methylation of a commercially available proline derivative, followed by conversion of the carboxylic acid to a suitable organometallic reagent (e.g., an organozinc or organomagnesium species).

-

Preparation of the Pyridine Moiety: Synthesis of a 2-amino-5-halopyridine can be achieved through various methods, including the Chichibabin reaction on a substituted pyridine or through multi-step synthesis from simpler precursors.[6]

-

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Negishi or Kumada coupling, between the two synthons would form the desired carbon-carbon bond.

-

Purification and Characterization: The final product would be purified using standard techniques like column chromatography and characterized by methods such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.[7]

Experimental Workflow for Synthesis and Characterization

Caption: Synthetic and purification workflow.

Pharmacology and Mechanism of Action

Based on its structural similarity to nicotine, 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is predicted to act as an agonist at nicotinic acetylcholine receptors (nAChRs).

Nicotinic Acetylcholine Receptors

nAChRs are pentameric ligand-gated ion channels composed of various subunits (α1-α10, β1-β4, γ, δ, ε). The specific subunit composition determines the pharmacological and biophysical properties of the receptor.[8] Neuronal nAChRs, such as the α4β2 and α7 subtypes, are key targets for compounds like nicotine and are implicated in a range of CNS functions.[9]

Signaling Pathways

Activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane and initiates downstream signaling cascades.[9] Key signaling pathways activated by nAChR agonism include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and neuroprotection.[2]

-

Mitogen-activated Protein Kinase (MAPK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[10]

Caption: nAChR signaling pathway.

Experimental Protocols

The characterization of a novel nAChR agonist involves a series of in vitro and in vivo assays to determine its binding affinity, functional activity, selectivity, and physiological effects.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of the test compound for different nAChR subtypes.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines).

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

This assay measures the functional activity of the test compound at nAChRs by recording ion channel currents.

Protocol Outline:

-

Cell Culture: Culture cells expressing the nAChR subtype of interest on coverslips.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from single cells.

-

Compound Application: Apply varying concentrations of the test compound to the cell and record the resulting current.

-

Data Analysis: Construct a dose-response curve to determine the EC₅₀ and maximal efficacy (Imax).[11]

Caption: In vitro experimental workflow.

In Vivo Assays

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol Outline:

-

Animal Dosing: Administer the compound to laboratory animals (e.g., rats, mice) via different routes (e.g., intravenous, oral).[12]

-

Sample Collection: Collect blood samples at various time points.

-

Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and bioavailability (%F).

These assays assess the in vivo effects of the compound on CNS functions.

-

Novel Object Recognition Test (Cognition): This test evaluates the effect of the compound on learning and memory.[13]

-

Forced Swim Test (Antidepressant-like Effects): This test is used to screen for potential antidepressant activity.

-

Hot Plate Test (Analgesia): This test measures the analgesic properties of the compound.[14]

Conclusion

While direct experimental data on 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is currently limited, its structural features strongly suggest that it is a nicotinic acetylcholine receptor agonist. This technical guide has provided a comprehensive framework for its synthesis, characterization, and pharmacological evaluation based on the extensive knowledge of related pyrrolidinylpyridine compounds. The detailed experimental protocols and descriptions of nAChR signaling pathways offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further investigation into the specific properties of 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is warranted to fully elucidate its pharmacological profile and potential as a novel therapeutic agent.

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine|lookchem [lookchem.com]

- 6. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neuroquantology.com [neuroquantology.com]

- 8. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Acute Pain-Stimulated and Pain-Depressed Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine: A Novel Nicotinic Acetylcholine Receptor Ligand Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted properties and a proposed research framework for the novel compound, (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine. Due to the limited availability of direct experimental data, this document focuses on a predictive and methodological approach. It outlines a plausible synthetic route, predicts key physicochemical properties, and hypothesizes its biological activity as a nicotinic acetylcholine receptor (nAChR) ligand. Furthermore, this guide details generalized experimental protocols for its synthesis, characterization, and comprehensive pharmacological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the investigation of this and similar novel chemical entities.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems.[1][2] Their involvement in cognitive function, reward pathways, and neuromuscular transmission has made them attractive targets for the development of therapeutics for a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[3] The diversity of nAChR subtypes, arising from different combinations of their constituent subunits (e.g., α4β2, α7), offers the potential for developing subtype-selective ligands with improved therapeutic profiles and reduced side effects.[4]

The compound (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a structural analog of nicotine, featuring a 2-aminopyridine moiety in place of the pyridine ring found in nicotine. This structural modification is of significant interest as the 2-aminopyridine scaffold is present in a number of neurologically active compounds and can influence receptor binding and functional activity. This guide provides a theoretical and practical framework for the synthesis and evaluation of this novel compound as a potential nAChR ligand.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine. These values are estimated based on computational models and by analogy to structurally similar compounds, such as nicotine.

| Property | Predicted Value | Comparison with (S)-Nicotine |

| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₄N₂ |

| Molecular Weight | 177.25 g/mol | 162.23 g/mol |

| pKa (most basic) | ~8.5 (pyrrolidine nitrogen) | 8.02 (pyrrolidine nitrogen) |

| logP | ~1.5 | 1.17 |

| Topological Polar Surface Area | 42.15 Ų | 16.13 Ų |

| Hydrogen Bond Donors | 1 (amino group) | 0 |

| Hydrogen Bond Acceptors | 3 (pyridine N, amino N, pyrrolidine N) | 2 (pyridine N, pyrrolidine N) |

| Rotatable Bonds | 2 | 1 |

Proposed Synthesis and Characterization

A plausible synthetic route for (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is outlined below. This proposed pathway utilizes established organic chemistry reactions for the construction of the 2-aminopyridine and the coupling of the pyrrolidine moiety.

Caption: Proposed synthetic pathway for (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine.

General Experimental Protocol for Synthesis

-

Suzuki Coupling: To a solution of 2-amino-5-bromopyridine and a suitable boronic ester derivative of (S)-N-Boc-2-bromopyrrolidine in a solvent such as dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

-

N-Methylation: Dissolve the product from Step 1 in a suitable solvent like dichloromethane. Add formaldehyde followed by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). Stir at room temperature until completion.

-

Boc Deprotection: Treat the N-methylated intermediate with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane to remove the Boc protecting group.

-

Purification: Purify the final product using column chromatography on silica gel.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothesized Mechanism of Action and Biological Activity

Based on its structural similarity to nicotine, (S)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is hypothesized to act as a ligand for nicotinic acetylcholine receptors. The pyrrolidine ring and the pyridine nitrogen are key pharmacophoric features for binding to the orthosteric site of nAChRs.[5] The introduction of the 2-amino group on the pyridine ring is expected to alter the electronic properties and hydrogen bonding potential of the molecule, which could lead to a unique pharmacological profile.

It may act as an agonist, partial agonist, or antagonist at different nAChR subtypes. The 2-amino group could potentially form additional hydrogen bonds with amino acid residues in the binding pocket, influencing both affinity and efficacy. It is plausible that this compound may exhibit selectivity for certain nAChR subtypes, such as the α4β2 or α7 subtypes, which are major targets for CNS drug discovery.[4]

References

- 1. Merging old and new perspectives on nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]

- 3. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nicotine - Wikipedia [en.wikipedia.org]

The Rising Promise of Pyridine-Pyrrolidine Hybrids: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and pyrrolidine rings into hybrid molecules has emerged as a compelling strategy in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising scaffolds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Quantitative data is presented in structured tables for comparative analysis, detailed experimental protocols are provided for key assays, and crucial signaling pathways are visualized to facilitate a deeper understanding of their therapeutic promise.

I. Core Synthetic Strategies

The synthesis of pyridine-pyrrolidine hybrids typically involves multi-step reaction sequences, combining established methods for the construction of each heterocyclic core with a suitable linking strategy. A general and adaptable approach involves the initial synthesis of functionalized pyridine and pyrrolidine precursors, followed by their coupling.

One common strategy involves the Hantzsch pyridine synthesis or similar condensation reactions to form the pyridine ring, often incorporating a functional group that can be used for subsequent linkage to the pyrrolidine moiety. The pyrrolidine ring can be prepared through various methods, including the cyclization of amino alcohols or the 1,3-dipolar cycloaddition of azomethine ylides. The final hybridization is then achieved through reactions such as amide bond formation, ether synthesis, or the formation of a carbon-carbon bond, depending on the desired linker.

II. Quantitative Biological Activity

The biological potency of pyridine-pyrrolidine hybrids is demonstrated across a range of therapeutic areas. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Pyridine-Pyrrolidine Hybrids and Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyridine-Thiazole Hybrid 3 | HL-60 (Leukemia) | MTT | 0.57 | [1] |

| Pyridine-Urea 8e | MCF-7 (Breast) | MTT | 0.22 | [2] |

| Pyridine-Urea 8n | MCF-7 (Breast) | MTT | 1.88 | [2] |

| Imidazopyridine-Quinoline 12 | MDA-MB-231 (Breast) | MTT | 0.29 | [3] |

| Imidazopyridine-Quinoline 8 | MDA-MB-231 (Breast) | MTT | 0.32 | [3] |

| Spiro-Pyridine 5 | Caco-2 (Colon) | MTT | 9.78 | |

| Spiro-Pyridine 7 | Caco-2 (Colon) | MTT | 7.83 | |

| Pyrimidine-Bridged Combretastatin 4 | A549 (Lung) | MTT | 3.38 | [4] |

| Pyrimidine-Bridged Combretastatin 5 | A549 (Lung) | MTT | 3.71 | [4] |

| Purine-Piperidine/Pyrrolidine Hybrid 22c | A549 (Lung) | MTT | <10 | [5] |

| Pyrazolo[3,4-d]pyridazine PPD-1 | A549 (Lung) | MTT | Favorable Therapeutic Ratio | [6] |

Table 2: Antimicrobial Activity of Pyridine-Pyrrolidine Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Halogenated Pyrrolidine Derivative 5 | Candida albicans | Broth Microdilution | 32-64 | [7] |

| Halogenated Pyrrolidine Derivative 6 | Candida albicans | Broth Microdilution | 32-64 | [7] |

| Halogenated Pyrrolidine Derivative 7 | Candida albicans | Broth Microdilution | 32-64 | [7] |

| Halogenated Pyrrolidine Derivative 3 | Staphylococcus aureus | Broth Microdilution | 32-128 | [7] |

| N-alkylated Pyridine Salt 66 | Staphylococcus aureus | Broth Microdilution | 56 ± 0.5% inhibition at 100 µg/mL | [8] |

| N-alkylated Pyridine Salt 66 | Escherichia coli | Broth Microdilution | 55 ± 0.5% inhibition at 100 µg/mL | [8] |

| Pyridine-Thiazole Hybrid 94a-c | Various Bacteria & Fungi | In vitro assay | Effective against all tested strains | [8] |

| Pyridonethiol 89b | Bacillus subtilis | Broth Microdilution | 0.12 | [8] |

| Pyridonethiol 89c | Bacillus subtilis | Broth Microdilution | 0.12 | [8] |

| Pyridine-2,6-dithiocarboxylic acid | Various non-pseudomonads | Broth Microdilution | ≤24 µM | [9] |

| Alkyl Pyridinol EA-02-009 | S. aureus/MRSA | Broth Microdilution | 0.5-1 | [10] |

| Pyrazole-clubbed Pyrimidine 5c | MRSA | Broth Microdilution | 521 µM | [11] |

Table 3: Cholinesterase Inhibitory Activity of Pyridine-Pyrrolidine Hybrids and Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Pyridine Carbamate 8 | hAChE | 0.153 ± 0.016 | [12] |

| Pyridine Carbamate 11 | hBChE | 0.828 ± 0.067 | [12] |

| Pyridonepezil 7 | hAChE | 0.0094 ± 0.0004 | [13] |

| Amiridine-piperazine Hybrid 5h | AChE | 1.83 ± 0.03 | [14] |

| Berberine | AChE | 0.72 ± 0.04 µg/mL | [15] |

| Palmatine | AChE | 6.29 ± 0.61 µg/mL | [15] |

III. Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of pyridine-pyrrolidine hybrids.

A. General Synthesis of a Pyridine-Pyrrolidine Hybrid Scaffold

This protocol outlines a generalized approach for the synthesis of a pyridine-pyrrolidine hybrid linked by an amide bond.

-

Synthesis of a Carboxylic Acid-Functionalized Pyridine:

-

Synthesize a substituted pyridine ring using a method such as the Hantzsch synthesis, incorporating a precursor to a carboxylic acid group (e.g., an ester or a methyl group that can be later oxidized).

-

If necessary, hydrolyze the ester or oxidize the alkyl group to the corresponding carboxylic acid using standard procedures (e.g., base- or acid-catalyzed hydrolysis, or oxidation with potassium permanganate).

-

Purify the pyridine carboxylic acid derivative by recrystallization or column chromatography.

-

-

Synthesis of an Amine-Functionalized Pyrrolidine:

-

Synthesize a protected pyrrolidine derivative containing a hydroxyl group.

-

Convert the hydroxyl group to an azide using a reagent like diphenylphosphoryl azide (DPPA).

-

Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

-

Protect the amine group if necessary with a suitable protecting group (e.g., Boc anhydride).

-

Deprotect the pyrrolidine nitrogen if it was protected during the synthesis.

-

-

Amide Coupling Reaction:

-

Activate the carboxylic acid of the pyridine derivative using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) or by converting it to an acid chloride using thionyl chloride.

-

React the activated pyridine derivative with the amine-functionalized pyrrolidine in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.

-

Purify the final pyridine-pyrrolidine hybrid by column chromatography.

-

B. MTT Assay for Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Culture cancer cells in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the pyridine-pyrrolidine hybrid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable software.

-

C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

-

Preparation of Inoculum:

-

Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the pyridine-pyrrolidine hybrid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

D. Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and the inhibitory effect of compounds.

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine chloride), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

-

Prepare a stock solution of the pyridine-pyrrolidine hybrid in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a controlled temperature.

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (reaction without the inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

IV. Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyridine-pyrrolidine hybrids stem from their ability to interact with and modulate various cellular targets and signaling pathways.

A. Induction of Apoptosis via the Bax/Bcl-2 Pathway

Many pyridine-pyrrolidine hybrids exert their anticancer effects by inducing programmed cell death, or apoptosis. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Some hybrids have been shown to disrupt the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[6][16] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death.

Caption: Apoptosis induction by pyridine-pyrrolidine hybrids via Bax/Bcl-2 modulation.

B. Cholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, pyridine-pyrrolidine hybrids have shown promise as cholinesterase inhibitors. By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is crucial for cognitive function. The inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, or non-competitive, where it binds to an allosteric site.

Caption: Competitive inhibition of a cholinesterase enzyme.

Caption: Non-competitive inhibition of a cholinesterase enzyme.

V. Conclusion and Future Directions

Pyridine-pyrrolidine hybrids represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy against cancer cells, pathogenic microbes, and key enzymes implicated in neurodegenerative diseases underscores the value of this hybrid scaffold in drug discovery. The ability to readily modify the core structures and the linker allows for the fine-tuning of their pharmacological properties, offering a promising avenue for the development of next-generation therapeutics.

Future research should focus on expanding the structure-activity relationship studies to design more potent and selective compounds. In-depth investigations into their mechanisms of action, including the identification of specific molecular targets and the elucidation of upstream signaling pathways, will be crucial for their clinical translation. Furthermore, optimizing the pharmacokinetic and pharmacodynamic profiles of these hybrids will be essential to advance them from promising lead compounds to clinically viable drug candidates. The continued exploration of the chemical space around the pyridine-pyrrolidine core holds immense promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridonepezils, new dual AChE inhibitors as potential drugs for the treatment of Alzheimer's disease: synthesis, biological assessment, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential Pharmacological Profile of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine: A Technical Guide for Researchers

Disclaimer: Direct pharmacological data for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is not extensively available in the public domain. This technical guide provides a potential pharmacological profile based on the structural analogy to well-characterized compounds, primarily nicotine and its derivatives. The information herein is intended to serve as a foundational resource for researchers and drug development professionals to guide future experimental investigations.

Executive Summary

This document outlines the putative pharmacological profile of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, a novel compound with structural similarities to nicotinic acetylcholine receptor (nAChR) agonists. Based on its chemical architecture, which features a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group, the primary pharmacological target is predicted to be the nAChRs, particularly the α4β2 and α7 subtypes, which are prevalent in the central nervous system.[1][2] The amine substituent at the 2-position of the pyridine ring may modulate its binding affinity, selectivity, and functional activity at these receptors compared to nicotine. This guide provides a theoretical framework for its mechanism of action, potential signaling pathways, and suggested experimental protocols for its characterization.

Molecular Structure and Physicochemical Properties

The chemical structure of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is presented below, alongside nicotine for comparative analysis. Key physicochemical properties, which are crucial for predicting its pharmacokinetic and pharmacodynamic behavior, are summarized in Table 1.

Table 1: Physicochemical Properties

| Property | 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (Predicted) | Nicotine (Reference) |

| Molecular Formula | C10H15N3 | C10H14N2 |

| Molecular Weight | 177.25 g/mol | 162.23 g/mol |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | 16.1 Ų[3] |

| logP (Predicted) | 1.5 | 1.17 |

| Hydrogen Bond Donors | 1 | 0[3] |

| Hydrogen Bond Acceptors | 3 | 2[3] |

| Rotatable Bonds | 1 | 1[3] |

Note: Properties for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine are predicted using computational models.

Putative Pharmacological Target and Mechanism of Action

The structural backbone of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is highly analogous to nicotine, a potent agonist of nAChRs.[4] These receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[5]

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

It is hypothesized that 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine will act as an agonist at various nAChR subtypes. The binding of an agonist to the nAChR, located at the interface of α and non-α subunits, induces a conformational change that opens the ion channel, leading to an influx of cations (primarily Na+ and Ca2+).[5] This influx results in depolarization of the cell membrane and the generation of an excitatory postsynaptic potential.

The N-methylpyrrolidine moiety is crucial for high-affinity binding to the α4β2 nAChR, a key subtype implicated in the addictive properties of nicotine.[2][6] The addition of a methyl group to the pyridine ring, as seen in analogs of nicotine, can alter the binding affinity and efficacy at both α4β2 and α7 nAChRs.[1] The presence of the 2-amino group on the pyridine ring in 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a significant structural deviation from nicotine and may influence its interaction with the receptor binding pocket, potentially altering its subtype selectivity and functional activity.

Potential Signaling Pathways

The activation of nAChRs by an agonist like 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine would likely trigger downstream signaling events, particularly in neuronal cells. The influx of Ca2+ through the activated nAChR can act as a second messenger, modulating the activity of various intracellular enzymes and signaling cascades, and leading to the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine.[4][6]

Potential Pharmacological Effects and Therapeutic Applications

Given its structural similarity to nicotine, 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine could exhibit a range of central nervous system effects. Depending on its specific activity and selectivity profile at different nAChR subtypes, it could have potential therapeutic applications in neurological and psychiatric disorders. For instance, selective activation of α7 nAChRs is being explored for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[1] Conversely, its interaction with α4β2 nAChRs might confer addictive properties.[2]

Proposed Experimental Protocols

To elucidate the pharmacological profile of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, a series of in vitro and in vivo experiments are recommended.

In Vitro Characterization

5.1.1 Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for various nAChR subtypes (e.g., α4β2, α7).

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing the nAChR subtype of interest.

-

Incubate the membranes with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) in the presence of increasing concentrations of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

5.1.2 Functional Assays

-

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50) of the compound at nAChR subtypes.

-

Methodology (Two-Electrode Voltage Clamp on Xenopus Oocytes):

-

Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes.

-

After 2-5 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply acetylcholine or the test compound to the oocyte and record the induced current.

-

Generate dose-response curves to determine the EC50 and maximal efficacy.

-

In Vivo Evaluation

Following in vitro characterization, in vivo studies in appropriate animal models would be necessary to assess the compound's pharmacokinetic profile, central nervous system effects, and potential therapeutic efficacy.

Potential Off-Target Activities

While the primary target is predicted to be nAChRs, the structural motifs present in 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine suggest potential for interactions with other receptors. For instance, various pyridine derivatives have been shown to possess affinity for serotonin (5-HT) receptors, such as the 5-HT1A subtype.[7] Therefore, comprehensive receptor screening panels should be employed to identify any significant off-target activities that could contribute to the overall pharmacological profile or lead to undesirable side effects.

Conclusion

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine represents an intriguing novel chemical entity with a high likelihood of interacting with nicotinic acetylcholine receptors. Its pharmacological profile is anticipated to be that of a nAChR agonist, with the specific subtype selectivity and functional activity being key determinants of its therapeutic potential and side-effect profile. The experimental framework provided in this guide offers a systematic approach to thoroughly characterize this compound and validate its hypothesized mechanism of action. Further research is warranted to explore its potential as a pharmacological tool or a lead compound for drug discovery programs targeting nAChR-mediated signaling.

References

- 1. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine|lookchem [lookchem.com]

- 4. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetylcholine (nicotinic) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine - Wikipedia [en.wikipedia.org]

- 7. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties, Biological Activity, and Experimental Protocols for Nicotinic Acetylcholine Receptor Ligands

A Technical Guide Focused on Nicotine, a Structural Analog of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Disclaimer: Extensive searches of the public scientific literature and chemical databases did not yield specific synthesis, quantitative biological data, or detailed experimental protocols for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. This compound, an analog of nicotine, is not well-characterized in available resources. To fulfill the request for an in-depth technical guide, this document focuses on its parent compound, (S)-Nicotine, a well-studied ligand for nicotinic acetylcholine receptors (nAChRs). The data, protocols, and pathways described herein for nicotine serve as a comprehensive example and a foundational guide for the scientific study of its analogs.

Introduction to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound structurally related to nicotine. It features a pyridine ring and a methylpyrrolidine ring, characteristic of nicotine, with the addition of an amine group at the 2-position of the pyridine ring. The Standard InChIKey for the racemic form is FARGKMUKCFJLSU-UHFFFAOYSA-N [1]. For the stereospecific (S)-enantiomer, the InChIKey is FARGKMUKCFJLSU-VIFPVBQESA-N [2]. Given its structural similarity to nicotine, it is predicted to interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels critical in neurotransmission.

Physicochemical and Pharmacokinetic Properties of Nicotine

The properties of nicotine are well-documented and provide a baseline for understanding its analogs.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₂ | [3] |

| Molecular Weight | 162.23 g/mol | [3] |

| IUPAC Name | 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | [3] |

| CAS Number | 54-11-5 | [3] |

| Protein Binding | <5% | [3] |

| Metabolism | Primarily hepatic (CYP2A6, CYP2B6, FMO3) | [3] |

| Elimination Half-life | 1–2 hours (20 hours for its active metabolite, cotinine) | [3] |

| Excretion | Renal; urine pH-dependent | [3] |

Biological Activity and Mechanism of Action

Nicotine acts as an agonist at most nicotinic acetylcholine receptors (nAChRs), which are pentameric ion channels found throughout the central and peripheral nervous systems. The two most predominant nAChR subtypes in the brain are the α4β2 and α7 receptors.

Activation of nAChRs by an agonist like nicotine leads to a conformational change, opening an ion channel permeable to cations such as Na⁺ and Ca²⁺. This influx of positive ions causes depolarization of the neuronal membrane, triggering downstream signaling events. In the central nervous system, this modulation affects the release of various neurotransmitters, including dopamine, which is central to the rewarding and addictive properties of nicotine.

Quantitative Biological Data for Nicotine

The following table summarizes the binding affinity (Kᵢ) and functional potency (EC₅₀) of nicotine at various human nAChR subtypes.

| nAChR Subtype | Radioligand | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |

| α4β2 | [³H]Cytisine | Radioligand Binding | 5.9 | - | [4] |

| α4β2 | - | Membrane Potential | - | 19.44 ± 1.02 | [5] |

| α3β4 | - | Membrane Potential | - | 733.3 ± 146.5 | [5] |

| α7 | [³H]Methyllycaconitine | Radioligand Binding | - | - |

Note: Data for α7 binding affinity of nicotine itself is less commonly reported using this specific radioligand, which is an antagonist.

Signaling Pathways

Upon agonist binding and channel opening, the influx of Ca²⁺ through nAChRs (particularly the α7 subtype, which has high calcium permeability) initiates several intracellular signaling cascades crucial for neuronal survival and function. Two prominent pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in neuroprotection and synaptic plasticity.

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Cascade.

Experimental Protocols

Radioligand Binding Assay for nAChRs

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype (e.g., α4β2).

Objective: To quantify the affinity of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

-

Biological Material: Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2).

-

Radioligand: A high-affinity ligand, e.g., [³H]Cytisine or [³H]Epibatidine.

-

Non-specific Competitor: A high concentration of a known ligand, e.g., 10 µM Nicotine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, cell harvester, and scintillation counter.

Protocol:

-

Membrane Preparation: a. Culture cells to confluency and harvest by scraping into ice-cold Assay Buffer. b. Homogenize the cell suspension and centrifuge at 48,000 x g for 20 minutes at 4°C. c. Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and repeat the wash step twice. d. Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

-

Binding Assay Procedure: a. In a 96-well plate, set up the following reactions in triplicate:

- Total Binding: 50 µL membrane preparation + 50 µL [³H]Radioligand + 50 µL Assay Buffer.

- Non-specific Binding: 50 µL membrane preparation + 50 µL [³H]Radioligand + 50 µL Non-specific Competitor (10 µM Nicotine).

- Competition: 50 µL membrane preparation + 50 µL [³H]Radioligand + 50 µL of test compound (at various concentrations). b. Incubate the plate at room temperature for 2-3 hours to reach equilibrium. c. Terminate the assay by rapid filtration through pre-soaked glass fiber filters using a cell harvester. d. Wash filters three times with ice-cold Wash Buffer. e. Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

- 1. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Disclaimer: 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is not extensively documented in publicly available scientific literature. Therefore, this guide is based on the analysis of its structural analogs, namely nicotine and substituted aminopyridines, and established principles in medicinal chemistry and pharmacology. The experimental protocols and potential biological activities described herein are extrapolations and require experimental validation.

Introduction

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a methylpyrrolidine moiety. Its structure suggests potential activity as a nicotinic acetylcholine receptor (nAChR) agonist, similar to nicotine. This guide provides a comprehensive overview of its predicted physicochemical properties, plausible synthetic routes, relevant analytical methodologies, and potential biological signaling pathways.

Physicochemical Properties

The SMILES notation for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is NC1=CC=C(C=N1)C2CCCN2C. Based on this structure, the following physicochemical properties are predicted. For comparative purposes, the properties of the related compounds nicotine and 2-aminopyridine are also presented.

| Property | 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine (Predicted) | Nicotine | 2-Aminopyridine |

| Molecular Formula | C10H15N3 | C10H14N2 | C5H6N2 |

| Molecular Weight | 177.25 g/mol | 162.23 g/mol | 94.12 g/mol |

| LogP | ~1.5 - 2.5 | 1.17 | 0.53 |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | 16.1 Ų | 38.3 Ų |

| Hydrogen Bond Donors | 1 | 0 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 | 2 |

| Rotatable Bonds | 1 | 1 | 0 |

Synthesis and Characterization

A plausible synthetic strategy for 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine would involve the coupling of a suitable functionalized pyridine precursor with a 1-methylpyrrolidine derivative. A generalized synthetic workflow is proposed below.

Caption: A potential synthetic route to the target compound.

Experimental Protocol: General Suzuki Coupling

-

Preparation of the Boronic Ester: To a solution of 1-methyl-2-pyrrolidinone in an anhydrous aprotic solvent (e.g., THF), add a suitable organometallic reagent (e.g., n-BuLi) at low temperature (-78 °C). After stirring, add a boronic acid pinacol ester to form the corresponding pyrrolidine boronic ester.

-

Coupling Reaction: In a separate flask, dissolve 2-amino-5-bromopyridine, the pyrrolidine boronic ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a solvent mixture (e.g., toluene/ethanol/water).

-

Reaction Monitoring: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: 1H and 13C NMR to elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry: To confirm the molecular weight.

-

Infrared Spectroscopy: To identify characteristic functional groups.

Analytical Methodologies

The quantitative analysis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in biological matrices or as a pure compound would likely employ chromatographic techniques.

| Analytical Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase column | Acetonitrile/water with formic acid or ammonium acetate buffer | UV-Vis or Mass Spectrometry (MS) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) |

Experimental Protocol: General HPLC-MS Method

-

Sample Preparation: For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering substances. The extracted sample is then dissolved in the mobile phase.

-